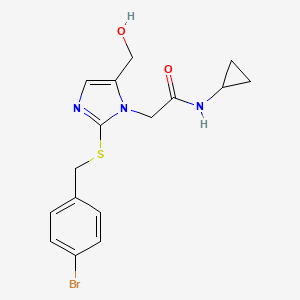![molecular formula C9H12N2O2 B2442582 4-甲基-4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-羧酸 CAS No. 1547032-04-1](/img/structure/B2442582.png)
4-甲基-4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold .
Molecular Structure Analysis
The molecular structure of “4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” can be represented by the SMILES string O=C(C1=C2C(C)CCCN2N=C1)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” include a molecular weight of 180.20 . More detailed properties could not be found in the available resources.
科学研究应用
抗过敏活性
已合成并评估了4-甲基-4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-羧酸衍生物的抗过敏性能。这些化合物,特别是在7位带有烷基基团时,显示出显著的抗过敏活性,超过了传统治疗方法如二钠克罗莫胺。临床研究正在进行中,以进一步探索它们的治疗潜力 (Nohara et al., 1985)。
化学合成和官能化
已对相关吡唑和吡啶羧酸衍生物的官能化反应进行了研究。这些研究探讨了通过与其他化学实体反应合成各种化合物,为它们在药物化学和药物设计中的潜在应用提供了见解 (Yıldırım等,2005)。
电化学合成
已利用电化学方法合成了四氢吡唑并[3,4-b]吡啶-6-酮,展示了这种方法在合成复杂杂环化合物中的多功能性和环保性。该方法突显了绿色化学在合成药物中间体方面的潜力 (Veisi et al., 2015)。
钾竞争性酸阻滞剂
已确定一些衍生物作为有望开发为钾竞争性酸阻滞剂的候选药物,具有治疗与胃酸分泌过多相关疾病的潜在应用。这项研究展示了四氢吡唑并[1,5-a]吡啶衍生物在胃肠病学中的治疗相关性 (Palmer et al., 2007)。
多样化化学文库
该化合物已成为旨在创建融合吡啶羧酸文库的研究的一部分,展示了它在生成多样化化学实体以用于药物发现和化学生物学潜在应用中的实用性 (Volochnyuk et al., 2010)。
未来方向
The “4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives represent an interesting class of compounds for medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . Future research could focus on exploring its potential applications in drug discovery and development.
作用机制
Target of Action
The primary target of CS-0254537 is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
CS-0254537 acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s structure and function are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein This modulation disrupts the normal functioning of the virus, inhibiting its ability to replicate
Result of Action
The primary molecular effect of CS-0254537 is the inhibition of HBV replication . On a cellular level, this results in a decrease in the production of new virus particles, potentially leading to a reduction in viral load and alleviation of HBV-related symptoms.
属性
IUPAC Name |
4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNNRPTEMFEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

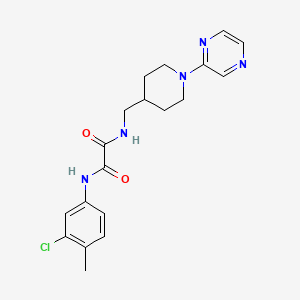
![Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2442501.png)
![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)
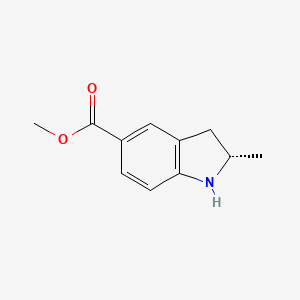
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)
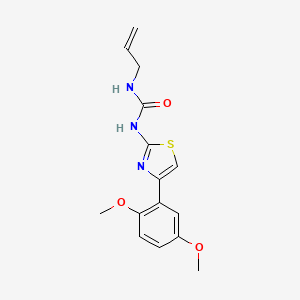
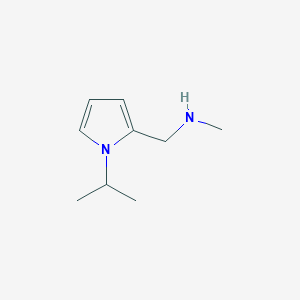
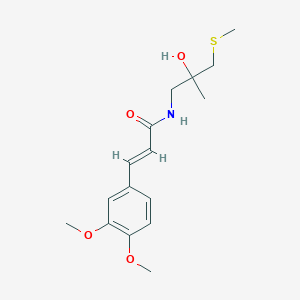
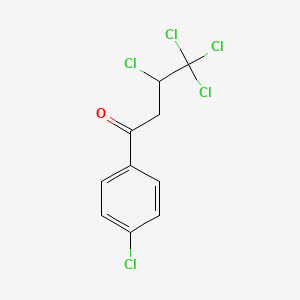
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442513.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2442518.png)
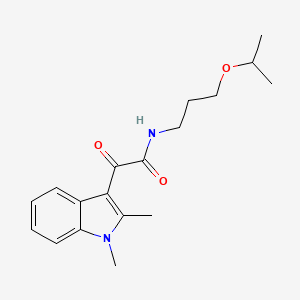
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2442520.png)
